![molecular formula C11H8Cl2N2O2 B2486817 methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate CAS No. 339107-03-8](/img/structure/B2486817.png)
methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is a complex organic compound. It likely contains a cyano group (-CN), an amino group (-NH2), and a prop-2-enoate group (a type of carboxylate ester). The “2Z” indicates that it has a specific geometric isomerism .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the cyano, amino, and ester groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The cyano group could be hydrolyzed to form a carboxylic acid. The amino group could react with acids to form amides. The ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, given the presence of the cyano and amino groups. Its solubility in water and other solvents would depend on its polarity .Applications De Recherche Scientifique
Crystal Packing and Interactions
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate and similar compounds have been studied for their unique crystal packing properties. In one study, a related compound demonstrated a rare N⋯π interaction, forming a zigzag double-ribbon structure through hydrogen bonds (Zhang, Wu, & Zhang, 2011). Another compound displayed nonhydrogen bonding interactions of N⋯π and O⋯π types, forming a 1-D double-column structure (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis and Characterization
These compounds have also been the subject of detailed structural analysis. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, was analyzed using various spectroscopic methods, revealing its crystalline structure and the existence of the enamine tautomer in solid form (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Synthesis of Heterocyclic Systems
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate and related compounds have been used in the synthesis of various heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was utilized in the preparation of several 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Potential Antimicrobial Applications
Some derivatives of these compounds have shown potential as antimicrobial agents. Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, for instance, demonstrated promising antimicrobial activity and inhibition of penicillin-binding protein (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (Z)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)7(5-14)6-15-10-3-2-8(12)4-9(10)13/h2-4,6,15H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZWZJMASTVHO-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

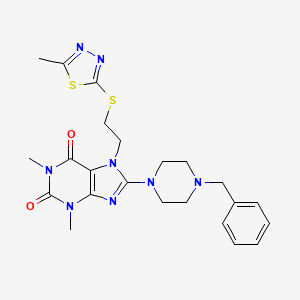
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)
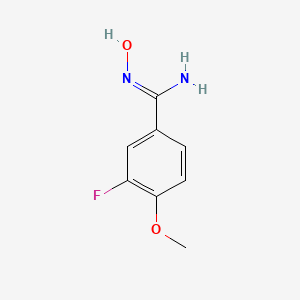
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)
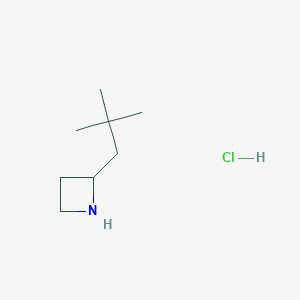
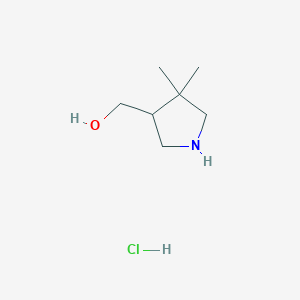
![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)
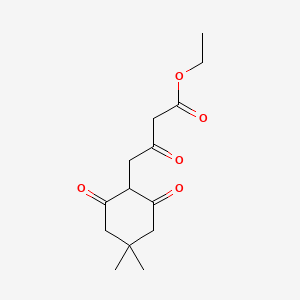
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)


![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)